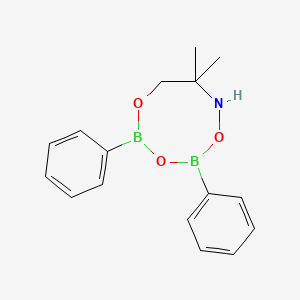
7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane is a unique organoboron compound characterized by its complex structure, which includes boron, nitrogen, and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane typically involves the reaction of boronic acids with amines and carbonyl compounds under controlled conditions. One common method includes the use of diboronic acid derivatives and diamines in the presence of a dehydrating agent to facilitate the formation of the trioxazadiborocane ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the boron atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various boron-containing compounds, which can be further utilized in organic synthesis and materials science.
Wissenschaftliche Forschungsanwendungen
7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex boron-containing molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a therapeutic agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane involves its ability to interact with various molecular targets through the formation of stable boron-nitrogen and boron-oxygen bonds. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,7-Dimethyl-2,4-diphenyl-1,3,5-cycloheptatriene: Similar in structure but lacks the boron and nitrogen atoms.
4,4’-Dimethyl-2,2’-dipyridyl: Contains nitrogen atoms but differs in the overall ring structure and lacks boron.
Uniqueness
7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane is unique due to its incorporation of boron, nitrogen, and oxygen atoms within a single ring structure, providing distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
61424-19-9 |
|---|---|
Molekularformel |
C16H19B2NO3 |
Molekulargewicht |
295.0 g/mol |
IUPAC-Name |
7,7-dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane |
InChI |
InChI=1S/C16H19B2NO3/c1-16(2)13-20-17(14-9-5-3-6-10-14)21-18(22-19-16)15-11-7-4-8-12-15/h3-12,19H,13H2,1-2H3 |
InChI-Schlüssel |
KIFZEVAVBSPJRZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OB(ONC(CO1)(C)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


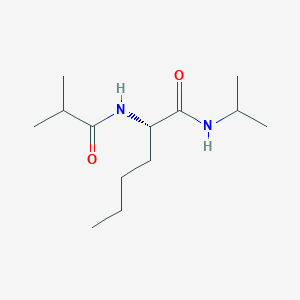
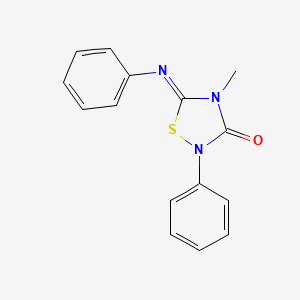
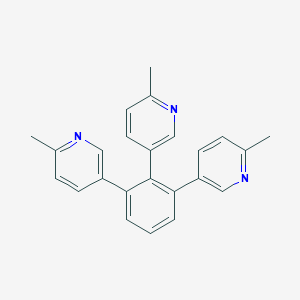
![2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde](/img/structure/B14584794.png)
![Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584805.png)
![1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14584809.png)
![4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B14584815.png)
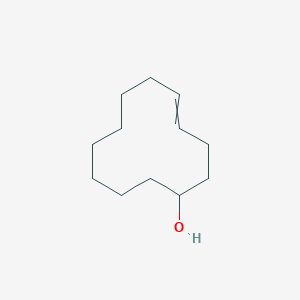
![N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine](/img/structure/B14584823.png)
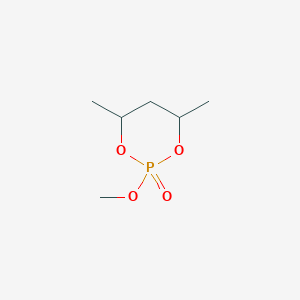
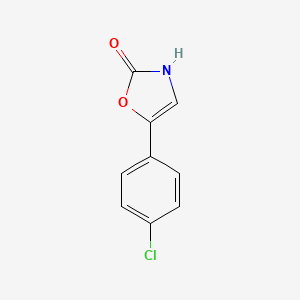
![Methanesulfonic acid--[(1R,2R)-cycloheptane-1,2-diyl]dimethanol (2/1)](/img/structure/B14584834.png)
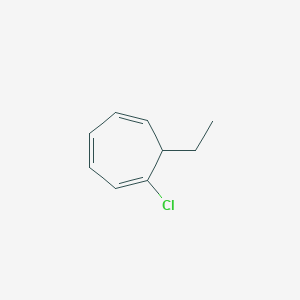
![2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol]](/img/structure/B14584838.png)
